molecular formula C20H27N9O4S B10936818 N-{5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

N-{5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B10936818
M. Wt: 489.6 g/mol
InChI Key: CUGPYRSQSZSBBB-UHFFFAOYSA-N
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Description

N-{5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide is a complex organic compound characterized by multiple pyrazole rings and a piperidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by their functionalization and coupling with the piperidine core. Key steps include:

    Formation of Pyrazole Rings: Starting from appropriate diketones and hydrazines under acidic or basic conditions.

    Functionalization: Introduction of carbamoyl and sulfonyl groups through reactions with isocyanates and sulfonyl chlorides, respectively.

    Coupling: Final coupling of the functionalized pyrazoles with the piperidine core using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with varied functional groups.

Scientific Research Applications

N-{5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying enzyme activities.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include modulation of signal transduction pathways and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide
  • **this compound

Uniqueness

This compound stands out due to its multiple pyrazole rings and the presence of both carbamoyl and sulfonyl functional groups. These features confer unique chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H27N9O4S

Molecular Weight

489.6 g/mol

IUPAC Name

N-[5-[(1,5-dimethylpyrazol-4-yl)carbamoyl]-1-methylpyrazol-4-yl]-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C20H27N9O4S/c1-13-16(9-22-27(13)3)24-20(31)18-17(10-23-28(18)4)25-19(30)14-6-5-7-29(11-14)34(32,33)15-8-21-26(2)12-15/h8-10,12,14H,5-7,11H2,1-4H3,(H,24,31)(H,25,30)

InChI Key

CUGPYRSQSZSBBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NC(=O)C2=C(C=NN2C)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CN(N=C4)C

Origin of Product

United States

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